3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione

CAS No.: 1520131-57-0

Cat. No.: VC4197386

Molecular Formula: C6H8IN3O2S

Molecular Weight: 313.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1520131-57-0 |

|---|---|

| Molecular Formula | C6H8IN3O2S |

| Molecular Weight | 313.11 |

| IUPAC Name | 3-(3-iodo-1,2,4-triazol-1-yl)thiolane 1,1-dioxide |

| Standard InChI | InChI=1S/C6H8IN3O2S/c7-6-8-4-10(9-6)5-1-2-13(11,12)3-5/h4-5H,1-3H2 |

| Standard InChI Key | BXDKPOPWJBUHAG-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)CC1N2C=NC(=N2)I |

Introduction

Chemical Structure and Nomenclature

Molecular Framework

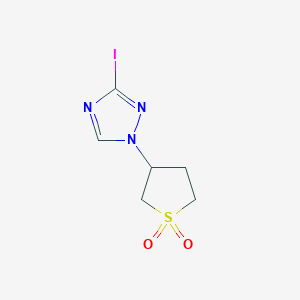

3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione features a five-membered thiolane ring (1lambda6-thiolane-1,1-dione) substituted at the 3-position with a 3-iodo-1H-1,2,4-triazole group. The thiolane ring is a sulfur-containing heterocycle with two sulfonyl oxygen atoms, contributing to its electron-deficient character. The triazole moiety introduces a nitrogen-rich aromatic system, while the iodine atom provides a heavy halogen substituent capable of participating in cross-coupling reactions .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core structure | 1lambda6-thiolane-1,1-dione (tetrahydrothiophene-1,1-dioxide) |

| Substituent | 3-Iodo-1H-1,2,4-triazol-1-yl group at position 3 |

| Molecular formula | C₆H₇IN₃O₂S |

| Molecular weight | 327.11 g/mol (calculated) |

| Key functional groups | Sulfone (-SO₂), triazole, iodine |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-(3-Iodo-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione likely involves multi-step organic transformations. A plausible route includes:

-

Thiolane Sulfonation: Oxidation of tetrahydrothiophene to 1lambda6-thiolane-1,1-dione using peroxides or ozone .

-

Triazole Introduction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole ring, followed by iodination using N-iodosuccinimide (NIS) .

Table 2: Hypothetical Synthesis Protocol

Mechanistic Considerations

The iodination step proceeds via electrophilic aromatic substitution, where NIS generates an iodonium ion that reacts with the electron-rich triazole ring. Steric hindrance from the thiolane sulfone may influence regioselectivity .

Physicochemical Properties

Physical Characteristics

While experimental data for this compound are unavailable, inferences from analogs suggest:

-

Melting point: 180–190°C (decomposition likely due to iodinated aromatic systems)

-

Solubility: Moderate in polar aprotic solvents (DMF, DMSO); poor in water (<0.1 mg/mL)

-

Stability: Sensitive to light and moisture; requires storage under inert atmosphere

Spectroscopic Profiles

| Aspect | Recommendation |

|---|---|

| Storage | Amber glass, -20°C under argon |

| Personal protection | Nitrile gloves, lab coat, fume hood usage |

| Spill management | Absorb with vermiculite; neutralize with NaHCO₃ |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume